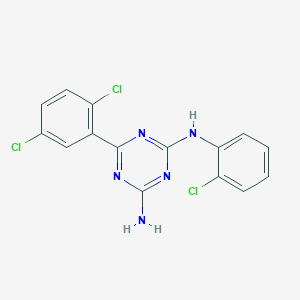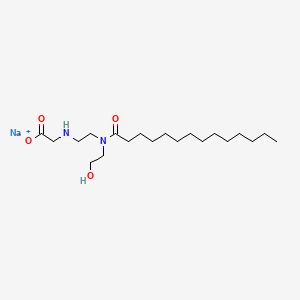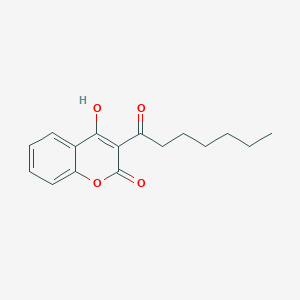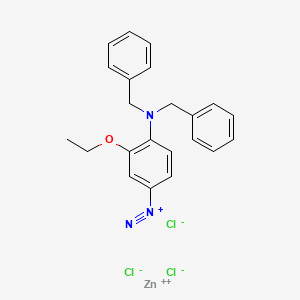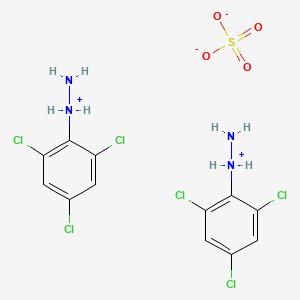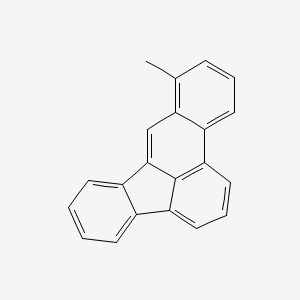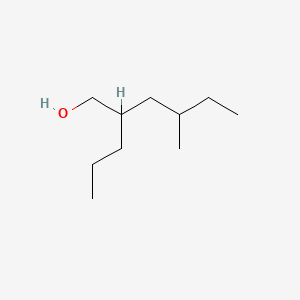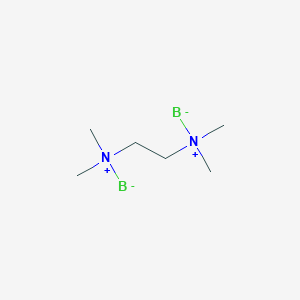
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane is a chemical compound known for its unique structure and properties It is a derivative of hexane, characterized by the presence of two boron atoms and two nitrogen atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylhexane with boron and nitrogen-containing reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions may require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane exerts its effects involves its interaction with specific molecular targets and pathways. The presence of boron and nitrogen atoms in its structure allows it to participate in unique chemical reactions and interactions. These interactions can influence various biological and chemical processes, making it a valuable compound for research and application.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A heterocyclic compound with similar structural features but different chemical properties.
3-Hexene, 2,2,5,5-tetramethyl-, (Z)-: Another compound with a similar backbone but different functional groups and reactivity.
Uniqueness
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane stands out due to its unique combination of boron and nitrogen atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
5843-33-4 |
|---|---|
Molecular Formula |
C6H16B2N2 |
Molecular Weight |
137.83 g/mol |
InChI |
InChI=1S/C6H16B2N2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 |
InChI Key |
KNEJZCBTTJDBDY-UHFFFAOYSA-N |
Canonical SMILES |
[B-][N+](C)(C)CC[N+]([B-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


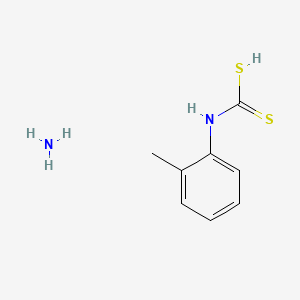
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)

![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)

